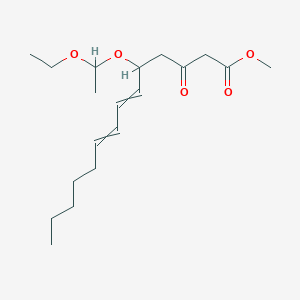
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is an organic compound with the molecular formula C19H32O5. It is a complex ester that features a long carbon chain with multiple functional groups, including an ethoxyethoxy group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate typically involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The ethoxyethoxy group can be introduced through a protection-deprotection strategy using ethylene glycol and an appropriate protecting group, such as an acetal or ketal. The conjugated diene system can be formed through a series of elimination reactions or by using a Wittig reaction to introduce the double bonds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of protective groups and subsequent deprotection steps are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(1-ethoxyethoxy)-2,3-dihydropyridine
- 3-(1-ethoxyethoxy)pyridine
- 5-(1-ethoxyethoxy)thiopen-2-amine
Uniqueness
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is unique due to its combination of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
64769-19-3 |
|---|---|
Formule moléculaire |
C19H32O5 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate |
InChI |
InChI=1S/C19H32O5/c1-5-7-8-9-10-11-12-13-18(24-16(3)23-6-2)14-17(20)15-19(21)22-4/h10-13,16,18H,5-9,14-15H2,1-4H3 |
Clé InChI |
JYKWQBIDFRHASH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC=CC(CC(=O)CC(=O)OC)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



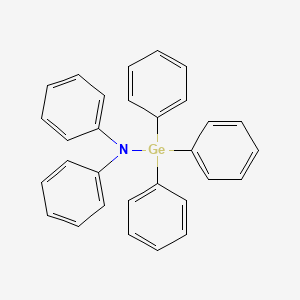
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
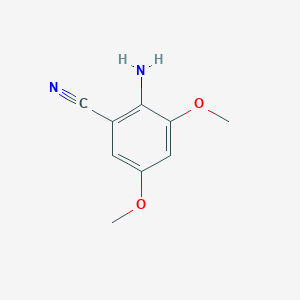
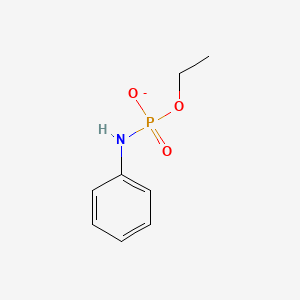
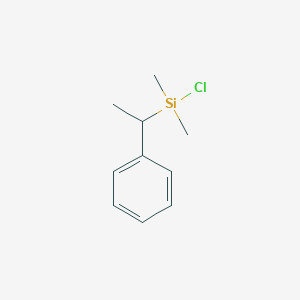
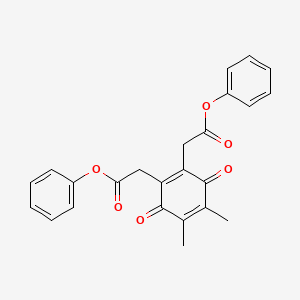
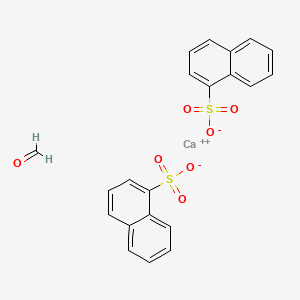

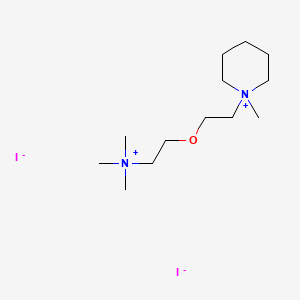

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
